1-(3-Bromophenyl)prop-2-EN-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10BrN |
|---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
1-(3-bromophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10BrN/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6,9H,1,11H2 |
InChI Key |
WKJYNZMOMAKRRL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC(=CC=C1)Br)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Bromophenyl Prop 2 En 1 Amine
Direct Synthesis Approaches to the Allylic Amine Structure
Direct approaches focus on the construction of the C-N bond at the allylic position of a 3-bromophenyl-substituted propylene (B89431) backbone. These methods are often convergent and offer a high degree of efficiency.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the formation of C-N bonds. youtube.com In the context of synthesizing 1-(3-Bromophenyl)prop-2-en-1-amine, this strategy would likely involve the coupling of a 3-bromophenyl-containing electrophile with an appropriate amine source. The general applicability of this method allows for the formation of bonds between aryl halides and amines. nih.gov
A plausible route would involve the reaction of a 1-(3-bromophenyl)prop-2-en-1-yl electrophile (e.g., a halide or triflate) with ammonia (B1221849) or a protected amine equivalent. The success of such a reaction is highly dependent on the choice of palladium catalyst, ligand, and base. Modern catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands like RuPhos and BrettPhos, have shown remarkable efficacy in coupling a wide range of primary and secondary amines. nih.gov
| Catalyst System Component | Example | Role in Reaction |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of catalytic Pd(0) |
| Ligand | RuPhos, BrettPhos, P(t-Bu)₃ | Stabilizes the palladium center and facilitates the catalytic cycle |
| Base | NaOt-Bu, LiHMDS | Activates the amine nucleophile and facilitates reductive elimination |
| Solvent | Toluene, Dioxane | Provides a medium for the reaction |
The primary challenges in this approach include the potential for β-hydride elimination from the allylic substrate and the management of selectivity to avoid the formation of undesired tertiary amines. nih.gov
Recent advancements in catalysis have enabled the direct amination of allylic C-H bonds, offering a more atom-economical approach. nih.gov A potential strategy for the synthesis of this compound would be the direct amination of 3-bromoprop-1-enylbenzene. This transformation can be achieved using dual catalytic systems, such as visible-light and cobalt catalysis, which allow for the coupling of alkenes with free amines. nih.gov
This method is particularly advantageous as it avoids the pre-functionalization of the allylic position, a step often required in traditional cross-coupling reactions. The reaction can proceed with high regio- and chemoselectivity, favoring the formation of the branched allylic amine. nih.gov Challenges in this area include catalyst deactivation by the coordinating amine and the need for specialized catalytic systems to achieve high efficiency and selectivity. incatt.nl
An alternative direct approach involves the formation of an imine intermediate followed by its reduction. This two-step, one-pot procedure is a common and effective method for amine synthesis. chemrxiv.org For the target molecule, this would entail the condensation of 3-bromobenzaldehyde (B42254) with a suitable nitrogen source to form an α,β-unsaturated imine, which is then selectively reduced at the C=N bond.
The initial step is a condensation reaction between 3-bromobenzaldehyde and an appropriate vinyl organometallic reagent (e.g., vinylmagnesium bromide) to generate 1-(3-bromophenyl)prop-2-en-1-ol. Subsequent oxidation would yield the corresponding ketone, (E)-1-(3-bromophenyl)prop-2-en-1-one. researchgate.net This enone can then undergo reductive amination.
In a reductive amination process, the enone would first react with ammonia or a primary amine to form an enamine or imine in situ, which is then reduced. A variety of reducing agents can be employed for the reduction of imines, including sodium borohydride, catalytic hydrogenation, or transfer hydrogenation. organic-chemistry.orgdicp.ac.cn The choice of reducing agent is crucial to ensure the selective reduction of the imine without affecting the alkene or the bromoaryl group.
| Reaction Step | Reagents and Conditions | Intermediate/Product |
| Condensation | 3-bromobenzaldehyde, vinylmagnesium bromide | 1-(3-bromophenyl)prop-2-en-1-ol |
| Oxidation | PCC, DMP | (E)-1-(3-bromophenyl)prop-2-en-1-one |
| Reductive Amination | NH₃, NaBH₃CN or H₂, Pd/C | This compound |
Indirect Synthetic Routes and Precursor Functionalization Strategies
Indirect routes involve the synthesis of a core structure which is then subsequently modified to introduce the required functional groups.
This strategy begins with a readily available 3-bromoaryl compound, such as 3-bromobenzaldehyde or 3-bromoacetophenone, and builds the prop-2-en-1-amine side chain. For instance, a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) ester on 3-bromobenzaldehyde could introduce the propenyl group. Subsequent functionalization of the allylic position would be necessary to introduce the amine group.
Alternatively, starting with 3-bromobenzaldehyde, a one-pot reaction involving condensation with a nitroalkane, such as nitroethane, followed by reduction of the nitro group and any other reducible functionalities, could be envisioned. google.com A multi-step synthesis starting from 2-bromobenzaldehyde (B122850) to form 3-(2-bromophenyl)propionic acid has been reported, which involves condensation, reduction, hydrolysis, and decarboxylation. google.com A similar sequence starting from 3-bromobenzaldehyde could potentially lead to the desired carbon skeleton.
This approach involves the arylation of an unsaturated amine precursor, such as prop-2-en-1-amine (allylamine). A palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, could be employed to couple allylamine (B125299) with a 3-bromophenyl halide (e.g., 1,3-dibromobenzene (B47543) or 3-bromoiodobenzene). youtube.comnih.gov
The key challenge in this route is controlling the selectivity of the C-N bond formation to avoid diarylation of the amine and to ensure the reaction occurs at the desired position on the bromoaryl ring. The nucleophilicity of allylamine and its potential to coordinate with the palladium catalyst are important considerations. nih.gov
| Precursor | Reagent | Reaction Type | Key Considerations |
| 3-Bromobenzaldehyde | Wittig Reagent | Olefination | Stereoselectivity of the double bond formation |
| Prop-2-en-1-amine | 1,3-Dibromobenzene | Buchwald-Hartwig Amination | Control of mono- versus di-arylation |
Multi-Component Reactions in the Construction of the Target Compound
Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like this compound in a single step from readily available starting materials. wikipedia.orgnih.gov Two prominent MCRs applicable to the synthesis of this target compound are the Petasis borono-Mannich (PBM) reaction and the aza-Baylis-Hillman (aza-BH) reaction.
The Petasis reaction involves the coupling of an amine, a carbonyl compound, and a vinylboronic acid. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of 3-bromobenzaldehyde, an amine (such as ammonia or a protected amine), and vinylboronic acid. This method is advantageous due to its operational simplicity and the tolerance of a wide range of functional groups. wikipedia.orgnih.gov
The aza-Baylis-Hillman reaction provides another powerful route to allylic amines by reacting an imine with an activated alkene in the presence of a nucleophilic catalyst. wikipedia.org To synthesize the target compound, an imine derived from 3-bromobenzaldehyde would be reacted with an activated alkene. A notable example involves the reaction of N-(4-bromobenzylidene)-4-toluenesulfonamide with methyl vinyl ketone, which highlights the feasibility of using aryl imines with electron-withdrawing groups in this type of transformation. wikipedia.org The reaction is often catalyzed by tertiary amines or phosphines. documentsdelivered.com
A nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides also presents a practical and environmentally friendly protocol to construct allylic amines. nih.govrsc.org This method demonstrates broad functional-group tolerance and could be applied to the synthesis of this compound. nih.govrsc.org
| Reaction Name | Aldehyde Component | Amine Component | Alkene/Boronic Acid Component | Catalyst/Reagent | Product |
| Petasis Reaction | 3-Bromobenzaldehyde | Ammonia | Vinylboronic acid | - | This compound |
| Aza-Baylis-Hillman | 3-Bromobenzaldehyde | Ammonia | Acrylate (B77674) | DABCO or Triphenylphosphine | Functionalized this compound derivative |
| Nickel-Catalyzed Coupling | 3-Bromobenzaldehyde | Amide | Alkene | Ni(II) salt / Lewis Acid | This compound derivative |
Enantioselective Synthetic Routes
The synthesis of specific enantiomers of this compound is crucial for applications where chirality is a key factor. Several strategies have been developed to achieve this, including the use of chiral catalysts, organocatalysis, and chiral auxiliaries.
The asymmetric allylation of imines using chiral metal catalysts is a powerful method for producing enantioenriched allylic amines. organic-chemistry.org Chiral phosphoric acids, particularly those derived from BINOL, have emerged as highly effective catalysts for a variety of asymmetric transformations, including the synthesis of chiral amines. researchgate.netresearchgate.net
In a representative approach, an imine formed from 3-bromobenzaldehyde and a suitable amine (e.g., a sulfonamide) can be reacted with an allylating agent in the presence of a chiral phosphoric acid catalyst. The catalyst creates a chiral environment, directing the addition to one face of the imine and resulting in the formation of one enantiomer of the product in excess. researchgate.netrsc.org Palladium-catalyzed asymmetric allylic amination using chiral phosphine ligands is another well-established method. nih.govmdpi.com These reactions can provide the desired chiral allylic amine with high enantioselectivity.
| Catalyst Type | Representative Catalyst | Substrates | Product | Enantiomeric Excess (ee) |
| Chiral Phosphoric Acid | (R)-TRIP | Imine of 3-bromobenzaldehyde, Allylating agent | (S)-1-(3-Bromophenyl)prop-2-en-1-amine | High |
| Chiral Phosphine Ligand | (R)-BINAP with Pd catalyst | Imine of 3-bromobenzaldehyde, Allyl carbonate | (S)-1-(3-Bromophenyl)prop-2-en-1-amine | Up to 96% |
Organocatalysis offers a metal-free alternative for the enantioselective synthesis of chiral allylic amines. beilstein-journals.org Chiral Brønsted acids, such as BINOL-derived phosphoric acids, can catalyze the asymmetric allylation of imines. beilstein-journals.orgnih.gov For instance, the reaction of an imine derived from 3-bromobenzaldehyde with an allylboronate can be catalyzed by a chiral BINOL derivative to afford the corresponding chiral homoallylic amine with high enantioselectivity. researchgate.netbeilstein-journals.orgrsc.org
Another organocatalytic strategy is the aza-Baylis-Hillman reaction, which can be rendered enantioselective by using chiral amine or phosphine catalysts. wikipedia.orgorganic-chemistry.org For example, a chiral quinuclidine-based catalyst can be employed in a three-component reaction between 3-bromobenzaldehyde, a sulfonamide, and an acrylate to yield the chiral allylic amine. organic-chemistry.org
| Organocatalyst Type | Representative Catalyst | Substrates | Product | Enantiomeric Excess (ee) |
| Chiral Brønsted Acid | (S)-3,3'-Ph2-BINOL | Acyl imine of 3-bromobenzaldehyde, Allyldiisopropoxyborane | Chiral protected this compound | 95:5 - 99.5:0.5 er |
| Chiral Amine | Cinchona alkaloid derivative | Imine of 3-bromobenzaldehyde, Activated alkene | Chiral this compound derivative | Up to 99% |
Chiral auxiliaries are compounds that can be temporarily attached to a substrate to direct a stereoselective reaction. organic-chemistry.orgillinois.edu After the reaction, the auxiliary is removed, yielding the enantioenriched product. A common and effective chiral auxiliary for the synthesis of chiral amines is a sulfinamide, such as N-tert-butanesulfinamide. organic-chemistry.org
In this approach, 3-bromobenzaldehyde is first condensed with a chiral sulfinamide (e.g., (R)-N-tert-butanesulfinamide) to form a chiral N-sulfinyl imine. Subsequent diastereoselective addition of an allyl nucleophile, such as allylmagnesium bromide, to this imine predominantly forms one diastereomer of the resulting sulfinamide product. chemrxiv.orgnih.gov The high diastereoselectivity is controlled by the chiral sulfinyl group. Finally, acidic cleavage of the sulfinyl group affords the desired chiral this compound with high enantiopurity. chemrxiv.org
| Chiral Auxiliary | Aldehyde | Nucleophile | Diastereomeric Ratio (d.r.) | Product |
| (R)-N-tert-butanesulfinamide | 3-Bromobenzaldehyde | Allylmagnesium bromide | >95:5 | (R)-1-(3-Bromophenyl)prop-2-en-1-amine |
| (S)-N-tert-butanesulfinamide | 3-Bromobenzaldehyde | Allylmagnesium bromide | >95:5 | (S)-1-(3-Bromophenyl)prop-2-en-1-amine |
Chemical Reactivity and Transformation Studies of 1 3 Bromophenyl Prop 2 En 1 Amine
Reactions Involving the Aryl Bromide Moiety
The presence of a bromine atom on the phenyl ring opens up numerous possibilities for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed cross-coupling reactions and other substitution pathways.
Cross-Coupling Reactions (e.g., Suzuki, Kumada-Corriu, Negishi, Sonogashira Analogues)
Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. While specific studies on 1-(3-bromophenyl)prop-2-en-1-amine are not extensively documented in publicly available literature, the reactivity of the bromophenyl group is well-established and can be extrapolated to this compound.
The Suzuki coupling , which pairs an organoboron compound with an organic halide, is a widely used method for forming carbon-carbon bonds. organic-chemistry.orgmdpi.com For this compound, this reaction would typically involve a palladium catalyst, a base, and an aryl or vinyl boronic acid or ester to yield the corresponding biaryl or styrenyl derivative. The mild reaction conditions of the Suzuki coupling are generally tolerant of the amine and alkene functionalities. organic-chemistry.org
The Kumada-Corriu coupling utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org This reaction offers a potent method for forming carbon-carbon bonds. wikipedia.org The primary amine in this compound would likely require protection prior to the introduction of the highly basic Grignard reagent to prevent acid-base reactions.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. nih.govnih.gov This method is known for its high functional group tolerance.
The Sonogashira coupling provides a route to substituted alkynes through the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgnih.govbeilstein-journals.orgorganic-chemistry.orgresearchgate.net This reaction is typically carried out under mild conditions and would be expected to proceed at the aryl bromide position of this compound. wikipedia.org
A representative table of potential cross-coupling reactions is provided below, illustrating the expected products.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-(Biphenyl-3-yl)prop-2-en-1-amine |
| Kumada-Corriu | Methylmagnesium bromide | NiCl₂(dppp) | 1-(3-Tolyl)prop-2-en-1-amine |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 1-(Biphenyl-3-yl)prop-2-en-1-amine |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(3-(Phenylethynyl)phenyl)prop-2-en-1-amine |
Nucleophilic Aromatic Substitution Pathways on the Bromophenyl Ring
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The 1-(prop-2-en-1-amine) substituent is not a strong electron-withdrawing group. Therefore, direct nucleophilic aromatic substitution on the bromophenyl ring of this compound under standard SNAr conditions is generally not a favored pathway. wikipedia.orgfishersci.co.uk Alternative mechanisms, such as those proceeding through a benzyne (B1209423) intermediate under very strong basic conditions, could potentially lead to substitution, but these are often less regioselective.
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a common method for converting aryl halides into highly reactive organometallic reagents. wikipedia.orgnih.gov This transformation is typically achieved using organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures. tcnj.edumdpi.comrsc.org For this compound, the acidic proton of the primary amine would react with the organolithium reagent. Therefore, protection of the amine group, for instance as a silylamine or by double deprotonation, would be necessary before attempting a halogen-metal exchange. Following the exchange, the resulting aryllithium species can be trapped with various electrophiles to introduce a wide range of functional groups.
A hypothetical reaction sequence is outlined below:
Protection: this compound reacts with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride) to yield the N-protected derivative.
Halogen-Metal Exchange: The protected compound is treated with an organolithium reagent (e.g., n-BuLi) at low temperature to form the corresponding aryllithium species.
Electrophilic Quench: The aryllithium intermediate is reacted with an electrophile (e.g., carbon dioxide) to introduce a new functional group.
Deprotection: Removal of the protecting group to afford the final product.
Reactions at the Allylic Amine Functionality
The primary amine and the adjacent double bond in the allylic amine moiety are sites of rich chemical reactivity, allowing for a variety of functionalization reactions.
Reactions of the Primary Amine Group (e.g., Alkylation, Acylation, Arylation)
The primary amine group of this compound is nucleophilic and can readily undergo reactions such as alkylation, acylation, and arylation.
Alkylation: N-alkylation of primary amines with alkyl halides can lead to a mixture of mono- and poly-alkylated products. wikipedia.orgrsc.org To achieve selective mono-alkylation, specific strategies such as reductive amination with an aldehyde or ketone, or the use of a large excess of the amine, are often employed.
Acylation: The reaction of the primary amine with acylating agents like acid chlorides or anhydrides is a straightforward and efficient method to form the corresponding amides. This reaction is typically high-yielding and proceeds under mild conditions.
Arylation: N-arylation can be achieved through methods such as the Buchwald-Hartwig amination, which involves a palladium-catalyzed coupling of an amine with an aryl halide or triflate. cmu.eduorganic-chemistry.org This allows for the formation of a diaryl amine structure.
The following table summarizes these transformations:
| Reaction Type | Reagent | Product Type |
| Alkylation | Methyl iodide | N-Methyl-1-(3-bromophenyl)prop-2-en-1-amine |
| Acylation | Acetyl chloride | N-(1-(3-Bromophenyl)allyl)acetamide |
| Arylation | Phenyl bromide | N-(1-(3-Bromophenyl)allyl)aniline |
Electrophilic Additions to the Carbon-Carbon Double Bond
The carbon-carbon double bond in the allyl group is susceptible to electrophilic addition reactions. libretexts.org The regioselectivity of these additions is governed by the stability of the intermediate carbocation. Addition of an electrophile to the terminal carbon of the double bond would lead to a more stable secondary carbocation adjacent to the phenyl ring.
For example, the reaction with a hydrogen halide (HX) would be expected to follow Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide adding to the carbon adjacent to the phenyl group. Similarly, halogenation with reagents like bromine (Br₂) would result in the addition of a bromine atom to each of the carbons of the double bond.
| Reaction | Reagent | Expected Major Product |
| Hydrohalogenation | HBr | 1-(3-Bromophenyl)-2-bromopropan-1-amine |
| Halogenation | Br₂ | 1-(3-Bromophenyl)-2,3-dibromopropan-1-amine |
Cyclization and Annulation Reactions Involving the Amine and Alkene
The presence of both an amine and an alkene within the same molecule makes this compound a prime candidate for intramolecular cyclization and annulation reactions to form various nitrogen-containing heterocyclic systems. Such reactions are fundamental in the synthesis of natural products and pharmaceutical agents.
One of the most probable cyclization pathways for this compound is the formation of tetrahydroquinolines. N-allylanilines are known to undergo acid-catalyzed cyclization to yield tetrahydroquinoline derivatives. nih.govcapes.gov.br For instance, the reaction can proceed via a three-component cationic imino Diels-Alder reaction where an aniline, an aldehyde (like formaldehyde), and an alkene react to form the heterocyclic core. nih.gov In the case of this compound, an intramolecular variant of this reaction could be envisioned.
Another relevant transformation is the Pictet-Spengler reaction, which typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.orgnrochemistry.comjk-sci.commdpi.com While the substrate is a β-aryl-allylamine, modifications of the Pictet-Spengler conditions could potentially facilitate the synthesis of tetrahydroisoquinolines. The reaction proceeds through the formation of an iminium ion, which then undergoes electrophilic attack on the aromatic ring. wikipedia.orgnrochemistry.com The electron-withdrawing nature of the bromine atom on the phenyl ring might necessitate stronger acidic conditions for this cyclization to occur.
The aza-Prins cyclization is another powerful tool for constructing nitrogen-containing rings. core.ac.ukrsc.orgacs.orgnih.gov This reaction involves the acid-catalyzed addition of an alkene to an iminium ion. For this compound, condensation with an aldehyde would generate the necessary iminium ion, which could then be attacked by the tethered alkene to form a piperidine (B6355638) or other heterocyclic structures, depending on the reaction conditions.
The following table summarizes representative cyclization reactions of analogous N-allyl anilines, providing insight into the potential transformations of this compound.
| Starting Material Analogue | Reagents and Conditions | Product Type | Yield (%) | Reference |
| N-allylaniline and formaldehyde | p-TsOH, MeCN, rt | N-allyl-4-(2-oxopyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline | 70-95 | nih.gov |
| 2-alkynylanilines | Ir-catalyst, then NaAuCl₄·2H₂O or PdCl₂ | N-allylindoles | Excellent | nih.gov |
| N-(methoxymethyl)anilines | TiCl₄, allyltrimethylsilane | 1,2,3,4-tetrahydroquinolines and homoallylic anilines | Variable | rsc.org |
| Anilines and 2,3-dihydrofuran | I₂, rt | 1,2,3,4-tetrahydroquinolines | High | capes.gov.br |
Olefin Metathesis Reactions
Olefin metathesis is a powerful carbon-carbon double bond forming reaction, and the alkene moiety in this compound could potentially participate in such transformations. harvard.edu Ring-closing metathesis (RCM) is a particularly relevant application for synthesizing cyclic compounds. organic-chemistry.orgmdpi.com
For RCM to occur, the amine would typically need to be functionalized with another alkenyl group. For example, acylation of the primary amine with an unsaturated acyl chloride (e.g., acryloyl chloride) would provide a diene substrate suitable for RCM. The choice of catalyst, often a ruthenium-based complex like a Grubbs or Hoveyda-Grubbs catalyst, would be crucial. organic-chemistry.org However, the presence of the amine can be problematic as it can coordinate to the metal center of the catalyst, leading to deactivation. beilstein-journals.org This can often be circumvented by protecting the amine as an amide or a salt prior to the metathesis reaction. beilstein-journals.org
A potential side reaction in the metathesis of allylic compounds is olefin isomerization, which can be promoted by the ruthenium hydride species formed during the reaction. nih.gov This can lead to the formation of undesired constitutional isomers.
The table below illustrates examples of RCM with substrates containing nitrogen, highlighting the conditions that could be adapted for derivatives of this compound.
| Substrate Type | Catalyst | Conditions | Product | Notes | Reference |
| Diene with a protected amine | Grubbs II catalyst | CH₂Cl₂, reflux | Cyclic amine | Amine protection is often necessary | organic-chemistry.org |
| Diene with a Tyr(All) residue | Grubbs or Hoveyda-Grubbs catalysts | Various | Cyclic peptide | Isomerization suppressants may be needed | nih.gov |
| N-heteroaromatic containing olefin | Grubbs I or II | Dilute conditions | Cyclic product | N-protonation can prevent catalyst deactivation | beilstein-journals.org |
Chemoselective Transformations in the Presence of Multiple Reactive Sites
The presence of three distinct reactive sites—the primary amine, the alkene, and the carbon-bromine bond—in this compound presents a challenge and an opportunity for chemoselective reactions. nih.gov The ability to selectively target one functional group while leaving the others intact is a cornerstone of modern organic synthesis.
Reactions at the Amine: The primary amine is a nucleophilic and basic center. It can be expected to undergo standard amine reactions such as acylation, sulfonylation, and alkylation. For instance, reaction with an acyl chloride in the presence of a base would selectively form the corresponding amide.
Reactions at the Alkene: The alkene is susceptible to electrophilic addition. For example, reaction with a halogen like bromine (Br₂) would likely lead to the dibromo adduct, provided the conditions are chosen to favor this pathway over radical substitution at the allylic position. libretexts.org Hydroboration-oxidation would be expected to yield the corresponding anti-Markovnikov alcohol.
Reactions at the C-Br Bond: The aryl bromide moiety is a handle for transition-metal-catalyzed cross-coupling reactions. For example, a Suzuki coupling with a boronic acid in the presence of a palladium catalyst would lead to the formation of a biaryl compound. A Buchwald-Hartwig amination could be used to introduce another nitrogen-containing group.
Achieving chemoselectivity would depend heavily on the choice of reagents and reaction conditions. For example, to perform a Suzuki coupling without affecting the amine or alkene, a suitable palladium catalyst and base combination that is unreactive towards the other functional groups would be required. Conversely, protecting the amine as an amide would deactivate it towards many electrophiles and allow for selective reactions at the alkene or aryl bromide. The concept of using protecting groups is central to managing chemoselectivity in such multifunctional molecules. researchgate.net
The following table provides a hypothetical overview of chemoselective transformations on this compound.
| Target Site | Reaction Type | Reagents | Expected Product |
| Amine | Acylation | Acetyl chloride, Et₃N | N-(1-(3-bromophenyl)allyl)acetamide |
| Alkene | Dihydroxylation | OsO₄, NMO | 1-(3-bromophenyl)-1-aminopropane-2,3-diol |
| C-Br Bond | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 1-(biphenyl-3-yl)prop-2-en-1-amine |
| Amine and Alkene | Cyclization | HCHO, p-TsOH | Bromo-substituted tetrahydroquinoline derivative |
Mechanistic Investigations of Reactions Involving 1 3 Bromophenyl Prop 2 En 1 Amine
Elucidation of Catalytic Cycles for Transition-Metal-Mediated Processes
Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and selectivity. acs.org For a substrate like 1-(3-bromophenyl)prop-2-en-1-amine, the aryl bromide moiety is a prime handle for cross-coupling reactions, while the allylic amine can participate in various transformations, including hydroamination. acs.org
A general approach for C-N bond formation involves the cross-coupling of an aryl halide with an amine, famously exemplified by the Buchwald-Hartwig amination. acs.org However, when the amine and the aryl halide are on the same molecule, intramolecular reactions can occur. More relevant to intermolecular reactions, the aryl bromide of this compound can be activated by a transition metal catalyst, typically palladium or copper, to couple with other nucleophiles.
A plausible catalytic cycle for a Suzuki-type coupling, where the aryl bromide is coupled with a boronic acid, would proceed as follows, based on well-established mechanisms nih.gov:
Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-bromine bond of this compound, forming an organopalladium(II) intermediate.
Transmetalation: A base activates the boronic acid to form a boronate species, which then transfers its organic group to the palladium center, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Similarly, in copper-catalyzed C-N bond formation, a proposed mechanism often involves the initial complexation of the copper catalyst with the amine and the aryl halide. nih.gov This is followed by a sequence that may involve ligand exchange and reductive elimination from a Cu(III) intermediate to form the desired product. nih.gov The specific pathway and the nature of the active catalytic species depend heavily on the choice of metal, ligands, and reaction conditions.
Modern approaches also focus on the direct hydroamination of the alkene portion, an atom-economical method for amine synthesis. acs.org Catalytic systems, for instance using iridium or rhodium, can activate the N-H bond of a secondary amine and the C=C bond of an alkene to facilitate their coupling. acs.org
Table 1: Comparison of General Catalytic Systems for Reactions at Different Moieties
| Reaction Type | Target Moiety | Typical Metal Catalyst | Key Mechanistic Steps | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Aryl-Bromide | Palladium(0) | Oxidative Addition, Transmetalation, Reductive Elimination | nih.gov |
| Buchwald-Hartwig Amination | Aryl-Bromide | Palladium(0) | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination | acs.org |
| Ullmann Condensation | Aryl-Bromide | Copper(I) | Oxidative Addition, Metathesis, Reductive Elimination | nih.gov |
| Hydroamination | Allyl Group | Iridium(I), Rhodium(I) | Oxidative Addition of N-H, Alkene Insertion, Reductive Elimination | acs.org |
Characterization and Role of Key Reaction Intermediates
The direct observation or trapping of reaction intermediates is critical for validating a proposed catalytic cycle. In transition-metal-catalyzed reactions involving substrates like this compound, intermediates are often transient and present in low concentrations. Spectroscopic techniques and computational studies are invaluable tools for their characterization.
In palladium-catalyzed cross-coupling reactions, the arylpalladium(II) halide complex formed after oxidative addition is a key intermediate. Its structure and stability, influenced by the ligands on the palladium center, dictate the subsequent steps of the reaction. For instance, in a Suzuki coupling of a related N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, the formation of the initial palladium-thiophene complex is a crucial step before coupling with arylboronic acids. nih.gov
In reactions directed by a chelating group, stable metallacycle intermediates can form. For example, rhodium(III) catalysis can proceed through a rhodacycle intermediate formed by C-H activation. nih.gov While this compound lacks a strong built-in directing group for ortho C-H activation, the amine itself can coordinate to the metal center.
Computational methods, such as Density Functional Theory (DFT), have become instrumental in characterizing intermediates that are difficult to isolate. nih.govfigshare.com DFT can provide information on the geometry, electronic structure, and relative stability of proposed intermediates, helping to distinguish between possible mechanistic pathways. nih.govfigshare.com For example, in studies of related compounds, DFT has been used to explore structural properties and reactivity, which are governed by the nature of the intermediates formed during the reaction. nih.gov
Transition State Analysis and Energy Profiles
Understanding the energetics of a reaction pathway, including the energies of reactants, intermediates, transition states, and products, is fundamental to explaining its feasibility and selectivity. Transition state analysis, primarily through computational chemistry, provides a quantitative picture of the reaction mechanism.
Factors such as solvent effects can significantly alter the energy profile. researchgate.net Polar solvents may preferentially stabilize charged intermediates or transition states, potentially lowering the activation energy for a stepwise pathway compared to a concerted one. researchgate.net DFT calculations can incorporate solvent models to provide more realistic energy profiles that better match experimental observations. researchgate.net
Table 2: Hypothetical Energy Profile Parameters for a Reaction Step
| Parameter | Description | Significance in Mechanism Analysis |
|---|---|---|
| ΔE | Electronic Energy Change | Core energy difference between two states. |
| ΔH‡ | Enthalpy of Activation | Heat of reaction required to reach the transition state. |
| ΔS‡ | Entropy of Activation | Change in disorder in forming the transition state. A negative value often suggests an associative or ordered transition state (e.g., in a concerted cycloaddition). |
| ΔG‡ | Gibbs Free Energy of Activation | The overall energy barrier, combining enthalpy and entropy (ΔG‡ = ΔH‡ - TΔS‡). Determines the reaction rate. |
Probing Reaction Pathways: Concerted, Stepwise, and Radical Mechanisms
Reactions involving this compound can proceed through different fundamental pathways, including concerted, stepwise (ionic), or radical mechanisms. The specific pathway is determined by the reactants, catalysts, and conditions.
Concerted vs. Stepwise Mechanisms: A concerted reaction proceeds in a single step where all bond-making and bond-breaking occur simultaneously through one transition state. In contrast, a stepwise reaction involves one or more reaction intermediates. researchgate.net
Stepwise Ionic Pathway: The addition of an electrophile like HBr to the allyl group of this compound would typically proceed through a stepwise mechanism. Protonation of the double bond would form a secondary carbocation intermediate, which is then attacked by the bromide ion. The stability of this carbocation intermediate is a key factor favoring the stepwise route. researchgate.net
Concerted Pathway: A Diels-Alder reaction, should the allyl group act as a dienophile, would be a classic example of a concerted mechanism.
The choice between a concerted and stepwise mechanism can often be influenced by solvent polarity and the stability of potential intermediates. Polar solvents tend to favor stepwise mechanisms by stabilizing charged intermediates like carbocations. researchgate.net
Radical Mechanisms: Radical pathways involve species with unpaired electrons and typically consist of initiation, propagation, and termination steps. masterorganicchemistry.com The anti-Markovnikov addition of HBr to the allyl group of this compound in the presence of peroxides (ROOR) is a classic example of a radical chain reaction. masterorganicchemistry.com
Initiation: Heat or light causes homolytic cleavage of the weak O-O bond in the peroxide to form two alkoxy radicals. The alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). masterorganicchemistry.com
Propagation:
The bromine radical adds to the double bond at the terminal carbon, forming the more stable secondary carbon radical. This regioselectivity is opposite to the ionic addition. masterorganicchemistry.com
This carbon radical then abstracts a hydrogen atom from another molecule of HBr, forming the anti-Markovnikov product and regenerating a bromine radical, which continues the chain. masterorganicchemistry.com
Termination: The reaction stops when two radicals combine.
Distinguishing between these pathways requires experimental probes, such as testing for the influence of radical initiators or inhibitors, studying the reaction kinetics, analyzing stereochemical outcomes, and performing crossover experiments.
Advanced Spectroscopic and Structural Elucidation of 1 3 Bromophenyl Prop 2 En 1 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(3-bromophenyl)prop-2-en-1-amine. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete picture of the proton and carbon environments and their connectivities can be established.
Proton (¹H) NMR Studies
Proton NMR (¹H NMR) provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For a related compound, propan-2-amine, the integrated signal proton ratio of 6:1:2 in its high-resolution ¹H NMR spectrum corresponds to its structural formula. docbrown.info The spectra of such compounds are typically recorded in deuterated solvents like CDCl₃ to avoid interference from the solvent's protons. docbrown.info Tetramethylsilane (TMS) is used as an internal standard, with its proton chemical shifts arbitrarily set to 0.0 ppm. docbrown.info
In the ¹H NMR spectrum of this compound, specific resonances are expected for the aromatic protons on the bromophenyl ring, the vinyl protons of the prop-2-en-1-amine moiety, the methine proton, and the amine protons. The aromatic protons typically appear as a complex multiplet in the downfield region. The vinyl protons will show characteristic splitting patterns due to both geminal and vicinal coupling. The methine proton adjacent to the amine and the phenyl ring will also have a distinct chemical shift, and the amine protons may appear as a broad singlet.
For a similar chalcone (B49325), (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one, the ¹H NMR spectrum shows distinct signals for the aromatic and vinyl protons, confirming the trans configuration of the double bond. chemicalbook.com
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (aliphatic, aromatic, vinyl) and its electronic environment.
For instance, in the ¹³C NMR spectrum of compounds containing a 1-(4-bromophenyl)ethan-1-amine moiety, distinct peaks are observed for the aromatic carbons and the aliphatic carbons. researchgate.net The carbon attached to the bromine atom will have a characteristic chemical shift, as will the carbons of the vinyl group and the methine carbon.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in this compound and can offer insights into its conformational properties.
The FT-IR spectrum of the related compound 2-propen-1-amine shows characteristic absorption bands for the N-H and C-H stretching vibrations. nist.gov For this compound, the FT-IR spectrum is expected to display:
N-H stretching vibrations: Typically in the range of 3300-3500 cm⁻¹, often appearing as one or two sharp bands for the primary amine.
Aromatic C-H stretching vibrations: Above 3000 cm⁻¹.
Aliphatic C-H stretching vibrations: Just below 3000 cm⁻¹.
C=C stretching vibrations: For both the vinyl group and the aromatic ring, typically in the 1650-1450 cm⁻¹ region.
N-H bending vibrations: Around 1600 cm⁻¹.
C-N stretching vibrations: In the 1250-1020 cm⁻¹ range.
C-Br stretching vibrations: In the lower frequency region of the spectrum.
The FT-Raman spectrum of a similar compound, 3-(3-Bromophenyl)-1-imidazol-1-yl-propenone, shows bands for the aromatic and aliphatic C-H stretching, as well as the C=C stretching of the propene moiety and the benzene (B151609) ring. researchgate.net FT-Raman spectroscopy is particularly useful for observing the C=C and C-Br stretching vibrations, which may be weak in the FT-IR spectrum. The combination of both FT-IR and FT-Raman data provides a more complete vibrational analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of this compound, which allows for the confirmation of its elemental composition. The monoisotopic mass of a related compound, 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one, has been determined to be 301.010227 g/mol . epa.gov
In addition to the molecular ion peak, the mass spectrum will exhibit a characteristic fragmentation pattern that can be used to further elucidate the structure. Common fragmentation pathways for this molecule would likely involve the loss of the bromine atom, cleavage of the bond between the methine carbon and the phenyl ring, and fragmentation of the prop-2-en-1-amine side chain. The presence of bromine would be evident from the isotopic pattern of the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). The mass spectrum of 2-propen-1-amine is available in the NIST Chemistry WebBook, providing a reference for the fragmentation of the amine portion of the molecule. nist.gov
X-ray Crystallography for Solid-State Structural Determination of Analogues and Derivatives
While the crystal structure of this compound itself may not be readily available, X-ray crystallography studies on analogous and derivative compounds provide invaluable insights into the likely solid-state conformation, bond lengths, and bond angles.
Studies on chalcone derivatives, which share the phenylpropene core structure, reveal important structural features. For example, the crystal structure of (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one confirms the E conformation of the olefinic double bond. researchgate.net Similarly, the structure of (E)-1-(3-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one shows a nearly planar molecule. researchgate.net In another related structure, (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one, the dihedral angle between the two phenyl rings is 46.2 (2)°. nih.gov These studies indicate that the planarity of the molecule can be influenced by the substituents on the phenyl rings.
Furthermore, crystal structures of bromo-derivatives of other aromatic compounds have been determined, providing a basis for understanding the intermolecular interactions, such as C-H···π and hydrogen bonding, that can influence the crystal packing. semanticscholar.orgnih.gov This information is critical for understanding the solid-state properties of this compound.
Computational Chemistry and Theoretical Modeling of 1 3 Bromophenyl Prop 2 En 1 Amine
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. It is instrumental in determining the geometry and electronic landscape of molecules like 1-(3-Bromophenyl)prop-2-en-1-amine.
The initial step in the theoretical investigation of this compound involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms, corresponding to the lowest energy state on the potential energy surface. For analogous compounds, calculations are often performed using basis sets like 6-311++G(d,p) to ensure high accuracy. nih.gov
Conformational analysis is also crucial for flexible molecules. By rotating key single bonds, such as the C-C and C-N bonds, a potential energy surface can be mapped to identify various stable conformers and the energy barriers between them. For similar structures, it has been found that the planarity of the molecule is a significant factor, with the dihedral angle between the phenyl ring and the propenamine side chain being a key parameter. In related chalcone (B49325) structures, the molecule is often nearly planar, which maximizes π-conjugation. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value |
| C-C (alkene) | ~1.34 Å |
| C-N (amine) | ~1.40 Å |
| C-Br | ~1.91 Å |
| Dihedral Angle (Phenyl-Propene) | 15-30° |
Note: These are theoretically predicted values based on DFT calculations of similar structures.
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds.
The predicted spectra can be compared with experimental data to validate the accuracy of the computational model. For complex molecules, a scaling factor is often applied to the calculated frequencies to better match experimental results due to approximations in the theoretical model and anharmonicity in real vibrations. researchgate.net The calculated potential energy distribution (PED) helps in assigning the calculated frequencies to specific vibrational modes of the molecule. nih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (amine) | Symmetric Stretch | ~3400 |
| N-H (amine) | Asymmetric Stretch | ~3500 |
| C=C (alkene) | Stretch | ~1650 |
| C-Br (aromatic) | Stretch | ~680 |
Note: These are theoretically predicted values and may be subject to scaling.
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability.
The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For organic molecules with potential nonlinear optical properties, a smaller HOMO-LUMO gap is often desirable as it correlates with higher polarizability.
Chemical reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies, providing further quantitative measures of the molecule's reactivity.
Table 3: Predicted FMO Properties and Reactivity Descriptors
| Property | Predicted Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Chemical Hardness | 2.3 eV |
Note: These values are illustrative and based on typical DFT results for similar aromatic amines.
Non-Linear Optical (NLO) Properties: Theoretical Prediction and Analysis
Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them valuable for applications in optoelectronics and photonics. nih.govmdpi.com The presence of the bromine atom (an electron-withdrawing group) and the amine group (an electron-donating group) on the phenylpropene backbone of this compound suggests the potential for NLO activity.
Theoretical calculations can predict NLO properties such as the first-order hyperpolarizability (β). A high β value is indicative of a strong NLO response. researchgate.net DFT calculations are a common method for predicting these properties, providing a way to screen potential NLO materials before their synthesis. The delocalization of π-electrons across the molecule is a key factor influencing the magnitude of the NLO response. nih.gov
Reaction Pathway Prediction and Energy Landscape Mapping
Computational chemistry can be used to explore the potential reaction pathways of this compound. By mapping the potential energy surface, transition states for various reactions can be located, and the activation energies can be calculated. This provides valuable information on the kinetics and thermodynamics of possible chemical transformations.
For example, the amine group can act as a nucleophile, and the double bond can undergo addition reactions. Theoretical modeling can help predict the most likely sites for electrophilic or nucleophilic attack and elucidate the mechanisms of these reactions.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule. It provides a detailed picture of the bonding and antibonding interactions, including hyperconjugative effects. ijnc.ir
For this compound, NBO analysis can quantify the intramolecular charge transfer from the electron-donating amine group to the electron-accepting bromophenyl ring through the π-system. The stabilization energies associated with these donor-acceptor interactions can be calculated, providing insight into the molecule's electronic structure and stability. These interactions are fundamental to understanding the origin of the molecule's electronic and NLO properties. ijnc.ir
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Currently, there is a notable absence of publicly available research specifically detailing molecular dynamics (MD) simulations for this compound. While computational studies, including crystallographic analysis and density functional theory (DFT) calculations, have been conducted on structurally related chalcone derivatives containing a bromophenyl group, these investigations have primarily focused on compounds with a ketone functional group in place of the amine.
For instance, studies on compounds such as (2E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one have explored their crystal structures and intermolecular interactions. researchgate.net Research on other analogues like (E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one has identified the presence of an E conformation around the C=C double bond and an s-cis conformation of the carbonyl group relative to the double bond. nih.gov The dihedral angles between the phenyl rings and the enone spacer are also a key area of investigation in these related molecules. nih.govresearchgate.netnih.gov
These studies on analogous ketones often reveal weak intermolecular interactions, such as C-H···O and C-H···π interactions, which influence the crystal packing. researchgate.netnih.gov Theoretical examinations of other molecular systems have also highlighted the importance of quantifying intermolecular forces, including cation-anion, cation-cation, and anion-anion interactions, which can be explored using computational methods like PIXEL, QTAIM, and DFT. nih.gov
Although direct MD simulation data for this compound is not available, the methodologies applied to similar structures provide a framework for how such a study could be approached. A theoretical investigation using MD simulations would be invaluable for understanding the conformational landscape of the amine derivative, including the rotational dynamics around its single bonds and the energetic barriers between different conformers. Furthermore, such simulations could predict the nature and strength of intermolecular interactions, such as hydrogen bonding involving the amine group and π-stacking interactions of the phenyl ring, which are crucial for its behavior in condensed phases.
Applications As a Synthetic Building Block and Precursor in Organic Synthesis
Precursor for Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyrimidines, Thiazoles)
Nitrogen-containing heterocycles are fundamental scaffolds in pharmaceuticals and natural products. libretexts.org The primary amine of 1-(3-bromophenyl)prop-2-en-1-amine serves as a key nitrogen source for the construction of these ring systems.
Pyrroles: The Paal-Knorr synthesis is a classic method for forming pyrroles by reacting a primary amine with a 1,4-dicarbonyl compound. mnstate.edunih.gov In this context, this compound can act as the amine component. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield a highly substituted N-aryl pyrrole, retaining the bromophenyl and allyl functionalities for further synthetic transformations. nih.gov While specific literature detailing this exact transformation for this compound is scarce, the underlying principle is a cornerstone of heterocyclic chemistry. msu.edu
Pyrimidines: Pyrimidine (B1678525) rings can be constructed through multi-component reactions like the Biginelli reaction, which combines an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) derivative. researchgate.net While not a direct component in the classical Biginelli reaction, the amine functionality of this compound allows for its incorporation into pyrimidine structures through other routes, such as by reacting with β-dicarbonyl compounds or their equivalents to form enamine intermediates, which can then be cyclized with an appropriate C-N-C fragment. The synthesis of pyrimidine derivatives is a significant area of research due to their therapeutic potential. libretexts.org
Thiazoles: The Hantzsch thiazole (B1198619) synthesis, involving the reaction of an α-haloketone with a thioamide, is a primary route to this heterocycle. Alternatively, derivatives of this compound can serve as precursors. For instance, the amine can be converted into a thioamide, which can then undergo cyclization. Another common approach involves reacting a primary amine with a suitable partner to construct the thiazole ring. For example, the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives often starts from a bromoacetophenone and thiourea, highlighting how bromophenyl-containing amines are key intermediates in accessing this class of heterocycles. sigmaaldrich.com
| Heterocycle | General Synthetic Method | Potential Role of this compound |
|---|---|---|
| Pyrrole | Paal-Knorr Synthesis mnstate.edunih.gov | Acts as the primary amine source, reacting with a 1,4-dicarbonyl compound. |
| Pyrimidine | Biginelli-like Reactions researchgate.net | Serves as a nitrogen-donating component in condensation reactions with dicarbonyls. |
| Thiazole | Hantzsch Synthesis and variations sigmaaldrich.com | Can be converted to a thioamide derivative for cyclization or react with sulfur-containing reagents. |
Intermediate in the Synthesis of Complex Organic Frameworks and Scaffolds
Multi-step synthesis is essential for building the complex molecules used in medicine and materials. nih.gov this compound is an ideal intermediate for such endeavors because its functional groups can be addressed sequentially.
The synthetic utility lies in its trifunctional nature:
Bromophenyl Group: The bromine atom on the phenyl ring is a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents (aryl, alkyl, alkynyl groups), building molecular complexity.
Amine Group: The primary amine is a versatile nucleophile. It readily reacts with electrophiles like acid chlorides and anhydrides to form stable amide bonds, a key linkage in many biologically active molecules. libretexts.org It can also be used in reductive amination reactions or be transformed into other functional groups. mnstate.edu
Allyl Group: The prop-2-enyl (allyl) moiety offers a site for diverse chemical transformations. The double bond can undergo addition reactions, oxidations (e.g., epoxidation, dihydroxylation), or be involved in rearrangements and cycloadditions.
A synthetic strategy might involve first utilizing the bromine for a Suzuki coupling to build a bi-aryl system, followed by acylation of the amine to introduce an amide-linked side chain, and finally, modifying the allyl group to add further functionality. This controlled, stepwise approach is fundamental to creating intricate organic frameworks.
Derivatization for Exploring New Synthetic Methodologies and Chemical Space
The exploration of new chemical space is driven by the ability to derivatize existing molecules. This compound is an excellent substrate for such explorations due to its multiple reactive sites.
Reactions at the Amine Center:
Acylation: Reaction with various acid chlorides or anhydrides yields a library of amides. libretexts.org
Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides, a common motif in medicinal chemistry. libretexts.org
Alkylation/Reductive Amination: The amine can be alkylated or react with aldehydes/ketones followed by reduction to form secondary or tertiary amines. mnstate.edulibretexts.org
Imine Formation: Condensation with aldehydes or ketones gives imines (Schiff bases), which are themselves useful intermediates. libretexts.org
Reactions involving the Allyl Group:
Halogenation: Addition of halogens like Br₂ across the double bond yields a vicinal dihalide.
Hydrohalogenation: The addition of HBr or HCl can proceed with or without peroxides to give different regioisomers.
Oxidation: The double bond can be oxidized to an epoxide using peroxy acids or dihydroxylated to a diol using reagents like osmium tetroxide.
Reactions of the Bromophenyl Ring:
Cross-Coupling: As mentioned, Suzuki, Stille, Heck, and other palladium-catalyzed reactions can replace the bromine atom with a vast array of carbon-based groups.
Lithiation/Grignard Formation: Metal-halogen exchange can generate an organolithium or Grignard reagent, which can then react with various electrophiles.
| Functional Group | Reaction Type | Product Class | Reference |
|---|---|---|---|
| Primary Amine | Acylation | Amides | libretexts.org |
| Primary Amine | Sulfonylation | Sulfonamides | libretexts.org |
| Primary Amine | Imine Formation | Imines (Schiff Bases) | libretexts.org |
| Allyl Double Bond | Oxidation (e.g., with m-CPBA) | Epoxides | |
| Bromophenyl | Suzuki Coupling | Bi-aryl compounds | researchgate.net |
Role in Material Science Precursor Chemistry (excluding final material properties)
In material science, the design of monomers is critical for creating polymers with tailored functions. The structure of this compound makes it a candidate for a functional monomer precursor. Its difunctional nature—possessing a nucleophilic amine and a site for coupling (the bromo group)—allows it to be incorporated into polymer chains.
For example, it could be used in polycondensation reactions. After converting the bromo- group to a carboxylic acid via Grignard formation followed by reaction with CO₂, the resulting amino acid could undergo self-condensation to form a polyamide. Alternatively, it could be reacted with diacid chlorides to form polyamides, a class of polymers known for their thermal stability and mechanical strength. researchgate.net The pendant allyl group along the polymer backbone would then be available for post-polymerization modification, such as cross-linking to create thermoset materials or grafting other molecules to functionalize the polymer surface.
Future Research Directions and Emerging Methodologies for 1 3 Bromophenyl Prop 2 En 1 Amine Research
Development of More Sustainable and Environmentally Benign Synthetic Routes
Future research will undoubtedly focus on developing greener synthetic pathways to 1-(3-Bromophenyl)prop-2-en-1-amine, minimizing waste and environmental impact. rsc.orgrsc.org A key area of exploration is the use of renewable starting materials and platform chemicals derived from biomass. rsc.org For instance, بدلًا of petroleum-based precursors, future syntheses could potentially start from bio-derived aromatic compounds.
Another critical aspect of green chemistry is the reduction of hazardous reagents and solvents. benthamdirect.comcitedrive.com The development of catalytic methods that utilize water as a solvent or employ solvent-free conditions would be a significant advancement. benthamdirect.com Furthermore, replacing traditional stoichiometric reagents with catalytic amounts of more environmentally benign alternatives is a central goal. rsc.org The application of green chemistry principles can be systematically evaluated using metrics like the CHEM21 toolkit to ensure that new synthetic routes are genuinely more sustainable. rsc.orgrsc.org
A promising strategy for the greener synthesis of amines is the direct amination of allylic alcohols. rsc.org Traditional methods often involve multi-step sequences with protecting groups, leading to poor atom economy. Direct, catalytic allylic amination, potentially using a benign nitrogen source like sulfamic acid, could provide a more atom-economical and environmentally friendly route to this compound. libretexts.org
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The asymmetric synthesis of this compound hinges on the development of highly selective and efficient catalytic systems. While palladium has been a workhorse in allylic amination, research is expanding to other transition metals like iridium, rhodium, and copper, which can offer complementary reactivity and selectivity. nih.govberkeley.eduacs.orgorganic-chemistry.org
Iridium catalysts, in particular, have shown great promise in the enantioselective amination of allylic alcohols, often favoring the formation of the branched, chiral product, which is directly relevant to the structure of this compound. libretexts.orgberkeley.edu The use of chiral ligands is crucial for inducing high enantioselectivity. Future work will likely involve the design and synthesis of novel ligands that can provide even greater control over the stereochemical outcome of the reaction.
Another avenue of exploration is the use of biocatalysis. rsc.org Amine transaminases (ATAs) are enzymes that can catalyze the synthesis of chiral amines with excellent enantioselectivity under mild reaction conditions. rsc.org The development of robust and stable engineered ATAs that can accept 3-bromophenylpropenone or a related precursor would be a significant breakthrough for the sustainable production of this compound.
| Catalyst System | Nucleophile/Substrate | Key Advantages |
| Palladium with chiral phosphine (B1218219) ligands | Various nitrogen nucleophiles | Well-established, versatile for many C-N bond formations. nih.govnih.gov |
| Iridium with chiral phosphoramidite (B1245037) ligands | Allylic alcohols, carbonates | High enantioselectivity for branched amines. libretexts.orgberkeley.edu |
| Rhodium with chiral bis(oxazoline)alkynylphosphine ligands | Racemic 1,2-disubstituted allylic phosphates | High regio- and enantioselectivity for chiral 1,2-disubstituted allylic amines. organic-chemistry.org |
| Copper with chiral N-heterocyclic carbene (NHC) ligands | Allylic electrophiles with gem-diborylalkanes | Enables SN2'-selective substitution. science.gov |
| Amine Transaminases (ATAs) | Ketones | High enantioselectivity, mild conditions, environmentally benign. rsc.org |
Advanced Computational Studies for Predictive Design and Reaction Optimization
Computational chemistry is poised to play an increasingly important role in accelerating the development of synthetic methods for this compound. researchgate.netchiralpedia.com Density Functional Theory (DFT) and other quantum mechanical methods can be used to elucidate reaction mechanisms, identify key transition states, and understand the origins of stereoselectivity. researchgate.net This knowledge is invaluable for the rational design of new catalysts and the optimization of reaction conditions.
Machine learning (ML) is also emerging as a powerful tool for predicting the outcomes of asymmetric reactions. nih.govarxiv.orgnsf.govresearchgate.net By training ML models on existing experimental data, it is possible to predict the enantioselectivity of a given catalyst-substrate combination with a reasonable degree of accuracy. nih.govarxiv.org This predictive capability can significantly reduce the amount of empirical screening required, saving time and resources. chiralpedia.com The combination of computational modeling and experimental work creates a powerful feedback loop, where predictions guide experiments, and experimental results refine the models. chiralpedia.com
| Computational Method | Application in Asymmetric Synthesis | Potential Impact on this compound Synthesis |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition state analysis. researchgate.net | Rational design of catalysts with enhanced selectivity. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling large, complex catalytic systems. researchgate.net | Understanding enzyme-catalyzed reactions for biocatalytic routes. |
| Machine Learning (ML) | Prediction of enantioselectivity and reaction yield. nih.govarxiv.orgresearchgate.net | Rapid screening of potential catalysts and reaction conditions. |
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
For this compound to be produced on an industrial scale, the development of scalable and robust manufacturing processes is essential. Flow chemistry, where reactions are carried out in continuous streams rather than in batches, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation. nih.govnih.govbeilstein-journals.orgarborpharmchem.comnih.gov
The integration of flow reactors with in-line purification and analysis techniques can lead to highly streamlined and efficient synthetic sequences. nih.govbeilstein-journals.org For the synthesis of chiral amines, continuous flow processes have been developed that incorporate enzymatic resolutions and catalyst recycling, leading to high yields and enantiomeric purities. nih.govwhiterose.ac.uk
Furthermore, automated synthesis platforms can accelerate the optimization of reaction conditions and the production of libraries of related compounds for structure-activity relationship studies. europeanpharmaceuticalreview.com The combination of solid-phase synthesis and flow chemistry (SPS-flow) is a particularly promising approach for the automated, multi-step synthesis of small molecules like this compound. europeanpharmaceuticalreview.com
Exploration of Stereoselective Control over Multiple Chiral Centers
While the primary focus is often on the single chiral center of this compound, future research may also explore the introduction of additional stereocenters in a controlled manner. This could be relevant for the synthesis of more complex molecules where this amine is a key building block.
The diastereoselective allylation of chiral imines or aldehydes is a powerful strategy for creating multiple stereocenters with high levels of control. core.ac.uknih.gov For example, the addition of an allylating agent to an imine derived from a chiral aldehyde can lead to the formation of a homoallylic amine with two new stereocenters. The stereochemical outcome of such reactions can often be predicted and controlled based on the existing stereocenter in the substrate.
Furthermore, catalytic methods are being developed that can control the stereochemistry of multiple newly formed stereocenters simultaneously. numberanalytics.comnih.govnih.govnih.govrsc.org These advanced synthetic methods could open up new possibilities for the use of this compound and its derivatives in the synthesis of complex, biologically active molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
